molecular formula C13H12O4 B8428208 ethyl3,5-dihydroxy-2-naphthoate

ethyl3,5-dihydroxy-2-naphthoate

Cat. No.: B8428208
M. Wt: 232.23 g/mol
InChI Key: RRBOETJFOOTYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl3,5-dihydroxy-2-naphthoate is an organic compound belonging to the naphthalene family It is characterized by the presence of two hydroxyl groups at positions 3 and 5, and an ethyl ester group at position 2 of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dihydroxynaphthalene-2-carboxylate typically involves the esterification of 3,5-dihydroxynaphthalene-2-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 3,5-dihydroxynaphthalene-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl3,5-dihydroxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of ethyl 3,5-dihydroxy-2-naphthylmethanol.

    Substitution: Formation of various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

ethyl3,5-dihydroxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 3,5-dihydroxynaphthalene-2-carboxylate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, which can affect its binding to proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dihydroxynaphthalene-2-carboxylic acid: The parent acid of ethyl 3,5-dihydroxynaphthalene-2-carboxylate.

    Ethyl 1,4-dihydroxynaphthalene-2-carboxylate: A similar compound with hydroxyl groups at different positions.

    Ethyl 3,5-dimethoxynaphthalene-2-carboxylate: A derivative with methoxy groups instead of hydroxyl groups.

Uniqueness

ethyl3,5-dihydroxy-2-naphthoate is unique due to the specific positioning of its hydroxyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 3,5-dihydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O4/c1-2-17-13(16)10-6-8-4-3-5-11(14)9(8)7-12(10)15/h3-7,14-15H,2H2,1H3

InChI Key

RRBOETJFOOTYPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dihydroxynaphthalene-2-carboxylic acid (25 g) was dissolved in 500 ml ethanol. To this was added 25 ml thionyl chloride. The solution was heated under reflux for 4 hours. Then the solvent was removed under reduced pressure and the resulting solid dissolved in 500 ml ethyl acetate. The organic phase was washed with aqueous potassium carbonate/potassium acetate (1M in each) (3×350 ml). The organic phase was dried over magnesium sulphate then the solvent removed under reduced pressure to yield ethyl 3,5-dihydroxynaphthalene-2-carboxylate as a yellow solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

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